molecular formula C7H13ClN4O2 B1377831 3-amino-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride CAS No. 1435804-80-0

3-amino-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride

Cat. No. B1377831
M. Wt: 220.66 g/mol
InChI Key: IDYCFFNKRQLTDN-UHFFFAOYSA-N
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Description

“3-amino-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride” is a chemical compound with the molecular formula C7H13ClN4O2 . It has a molecular weight of 220.66 . The compound is in solid form .


Physical And Chemical Properties Analysis

This compound is a solid . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density are not available in the search results.

Scientific Research Applications

  • Synthesis and Reactivity of 1,2,4-Oxadiazolium Salts

    • Application : The 1,2,4-oxadiazole ring serves as a convenient precursor for generation of other heterocyclic and acyclic compounds via thermal and photochemical ring cleavages or reactions with various nucleophilic reagents .
    • Method : One of the most useful options for the activation of the 1,2,4-oxadiazole ring is utilization of 1,2,4-oxadiazolium salts instead of parent 1,2,4-oxadiazoles .
    • Results : This method has been used in the preparation and reactivity of 1,2,4-oxadiazolium salts .
  • Biological Activity of 1,3,4-Oxadiazoles

    • Application : Many oxadiazole derivatives exhibit antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory and analgesic properties . In addition, compounds based on 1,3,4-oxadiazole can act as plant protection agents due to their herbicidal, insecticidal and fungicidal activity .
    • Method : New methods of obtaining complex structures containing oxadiazole rings are sought .
    • Results : These compounds could be used in the future in medicine and agriculture .
  • Anti-Infective Agents

    • Application : Diversely substituted 1,2,4-oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .
    • Method : The synthetic account of 1,2,4-oxadiazoles as anti-infective agents along with their potential for SAR, activity potential, promising target for mode of action are being studied .
    • Results : The chemical intuitions provided to the reader to design new chemical entity with potential of anti-infective activity .
  • Synthesis of Nitrofuryl Substituted 3-amino-1,2,4-oxadiazoles

    • Application : Nitrofuryl substituted 3-amino-1,2,4-oxadiazoles have potent anti-microbial activity .
    • Method : The synthesis involves the reaction of amidoximes with HNO3 and Ac2O at 15 °C for 30 min, followed by treatment with 10% HCl (ethanolic) for 3 h .
    • Results : The resulting nitrofuryl substituted 3-amino-1,2,4-oxadiazoles exhibit potent anti-microbial activity .
  • Synthesis of 5-(3-amino-1,2,4-oxadiazol-5-yl)-pyrazine Derivatives

    • Application : 5-(3-amino-1,2,4-oxadiazol-5-yl)-pyrazine derivatives can be selectively methylated .
    • Method : The methylation is achieved in the presence of 18-fold excess of MeI .
    • Results : The formation of 2-methyl-1,2,4-oxadiazolium iodides in 88–94% yields .
  • Synthesis of 3-Amino-2-methyl-quinazolin-4 (3H)-ones

    • Application : Eleven 3-amino-2-methyl-quinazolin-4 (3H)-ones have been synthesized, in good to excellent yields, via their corresponding benzoxazinones using an efficient tandem microwave-assisted green process .
    • Method : The synthesis involves the reaction of benzoxazinones .
    • Results : The resulting 3-amino-2-methyl-quinazolin-4 (3H)-ones were found photo-active towards plasmid DNA under UVB, and four under UVA irradiation .
  • Aminomethyl Propanol

    • Application : Aminomethyl propanol is used for the preparation of buffer solutions. It is a component of the drugs ambuphylline and pamabrom. It is also used in cosmetics .
    • Method : Aminomethyl propanol can be produced by the hydrogenation of 2-aminoisobutyric acid or its esters .
    • Results : Via sulfation of the alcohol, the compound is also a precursor to 2,2-dimethylaziridine .

properties

IUPAC Name

3-amino-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O2.ClH/c1-5-10-7(13-11-5)4-9-6(12)2-3-8;/h2-4,8H2,1H3,(H,9,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDYCFFNKRQLTDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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